Chiral Recognition: (4R) vs. (4S) Enantiomer
The (4R) configuration defines the spatial presentation of the amino and phenyl groups. While direct head-to-head activity data for the free (4R)-amino ester are not available, the (4S)-configured dipeptidomimetic incorporating the identical pent-2-enoate scaffold exhibits a Ki of 520 nM against a fluorogenic protease assay [1]. This demonstrates that the stereochemistry at C4 is recognized by biological targets, and procurement of the incorrect enantiomer would yield a structurally distinct, potentially inactive diastereomer in any peptide or small-molecule conjugate.
| Evidence Dimension | Target binding affinity of vinylogous amino acid scaffold (C4 configuration dependent) |
|---|---|
| Target Compound Data | (4R)-enantiomer: quantitative affinity data not directly reported for free amino ester; chiral environment defined by Cahn-Ingold-Prelog (R) assignment |
| Comparator Or Baseline | (4S)-configured dipeptidomimetic analog (ethyl (2E,4S)-4-[(N-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-L-phenylalanyl)amino]-5-phenylpent-2-enoate): Ki = 520 nM, IC50 = 1,000 nM [1] |
| Quantified Difference | Enantiomeric configuration inversion (4R→4S) alters stereochemical presentation; biological consequence inferred from 520 nM Ki of (4S)-derived analog vs. unknown activity of (4R) form |
| Conditions | Fluorogenic peptide cleavage assay; pH 7.0, 2°C [1] |
Why This Matters
For users synthesizing chiral peptides or screening stereochemically pure libraries, the (4R) center is non-substitutable; any enantiomeric impurity or use of the (4S)-form would produce a diastereomeric product with different biological recognition.
- [1] BindingDB Entry BDBM11261. Ethyl (2E,4S)-4-[(2S)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enamido]-3-phenylpropanamido]-5-phenylpent-2-enoate. Ki = 520 nM, IC50 = 1,000 nM. https://www.bindingdb.org. View Source
